
2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide is a novel derivative that integrates the oxadiazole and quinazoline scaffolds. This combination is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N6O3, with a molecular weight of approximately 376.41 g/mol. The structural complexity allows for diverse interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit substantial antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Oxadiazole Compounds
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | MRSA | 8 µg/mL |
Compound B | E. coli | 16 µg/mL |
Compound C | S. aureus | 4 µg/mL |
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). The results demonstrated that while some derivatives displayed cytotoxicity at higher concentrations, others increased cell viability significantly compared to controls .
Table 2: Cytotoxicity Results on L929 Cell Line
Compound Name | Concentration (µM) | Cell Viability (%) |
---|---|---|
Compound A | 100 | 75 |
Compound B | 200 | 55 |
Compound C | 50 | 120 |
The proposed mechanism for the antimicrobial activity involves the inhibition of biofilm formation and disruption of bacterial cell membranes. The presence of the -N=CO group in the oxadiazole structure has been linked to enhanced activity against biofilm-associated bacteria . Additionally, quinazoline derivatives have been noted for their ability to inhibit various kinases involved in cancer cell proliferation .
Case Studies
- Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and tested for their activity against cancer cell lines such as MCF-7 and HCT-116. These studies revealed that compounds with similar structural features to our target compound exhibited significant antiproliferative effects with IC50 values in the low micromolar range .
- Antimicrobial Screening : In a comparative study of novel oxadiazole derivatives, several compounds were found to outperform traditional antibiotics like ciprofloxacin in inhibiting bacterial growth . This highlights the potential for developing new therapeutic agents based on the oxadiazole framework.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. The compound has shown effectiveness against several bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Xanthomonas species
The proposed mechanism for its antimicrobial action includes:
- Inhibition of biofilm formation: The compound disrupts the ability of bacteria to form biofilms, which are protective layers that bacteria use to shield themselves from antibiotics.
- Disruption of bacterial cell membranes: It has been suggested that the structural features of the compound allow it to compromise bacterial membrane integrity.
Table 1: Antimicrobial Activity of Related Oxadiazole Compounds
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | MRSA | 8 µg/mL |
Compound B | E. coli | 16 µg/mL |
Compound C | S. aureus | 4 µg/mL |
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using various cancer cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). The results indicated variable cytotoxicity depending on concentration:
Table 2: Cytotoxicity Results on L929 Cell Line
Compound Name | Concentration (µM) | Cell Viability (%) |
---|---|---|
Compound A | 100 | 75 |
Compound B | 200 | 55 |
Compound C | 50 | 120 |
Study on Quinazoline Derivatives
A series of quinazoline derivatives were synthesized and tested for their activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds with similar structural features to our target compound exhibited significant antiproliferative effects with IC50 values in the low micromolar range.
Antimicrobial Screening
In comparative studies involving novel oxadiazole derivatives, several compounds demonstrated superior efficacy compared to traditional antibiotics like ciprofloxacin in inhibiting bacterial growth. This underscores the potential for developing new therapeutic agents based on the oxadiazole framework.
Propiedades
IUPAC Name |
2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-13-6-5-7-15(10-13)23-18(27)11-25-17-9-4-3-8-16(17)20(28)26(21(25)29)12-19-22-14(2)24-30-19/h3-10H,11-12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGCUKOUOUDXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.